molecular formula C23H21NO3 B4333804 2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine

2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine

Cat. No.: B4333804
M. Wt: 359.4 g/mol
InChI Key: VEGDSRWDFQQJAY-UHFFFAOYSA-N
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Description

2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is a complex organic compound with a unique structure that combines elements of benzofuran and benzoxazine

Properties

IUPAC Name

2-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-[1]benzofuro[3,2-f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-16-6-2-4-8-19(16)25-13-12-24-14-18-20(26-15-24)10-11-22-23(18)17-7-3-5-9-21(17)27-22/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGDSRWDFQQJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CC3=C(C=CC4=C3C5=CC=CC=C5O4)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-1H-benzofuran
  • 2-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-1H-benzoxazine

Comparison

Compared to similar compounds, 2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is unique due to its combined benzofuran and benzoxazine structure. This dual structure provides distinct chemical and biological properties, making it more versatile in various applications. For example, its ability to undergo both oxidation and reduction reactions, as well as its potential for nucleophilic substitution, sets it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.